2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide
Description
2-Chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide is a chloroacetamide derivative characterized by a trifluoromethyl-substituted phenoxyethyl chain linked to a chloroacetamide group. This structure confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity due to the electron-withdrawing trifluoromethyl group.
Properties
IUPAC Name |
2-chloro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO2/c12-7-10(17)16-4-5-18-9-3-1-2-8(6-9)11(13,14)15/h1-3,6H,4-5,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQQFVVYQKQWQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCNC(=O)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide typically involves the reaction of 2-chloroacetamide with 2-[3-(trifluoromethyl)phenoxy]ethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include maintaining the temperature at around room temperature and stirring the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, with reaction conditions typically involving a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted amides or thioamides.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Agrochemicals: The compound is studied for its potential use as a herbicide or pesticide due to its unique chemical properties.
Material Science: It is explored for its potential use in the development of advanced materials with specific chemical functionalities.
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenoxyethyl moiety can interact with hydrophobic pockets in the target protein, leading to inhibition or modulation of its activity.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table compares key structural features and properties of the target compound with its analogs:
*Calculated based on molecular formula.
Key Observations:
- Trifluoromethyl vs.
- Ethyl Linkage: The phenoxyethyl chain in the target compound introduces conformational flexibility absent in rigid analogs like 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide .
- Hydrogen Bonding: Analogs with hydroxyl or amino groups (e.g., 2-(2-hydroxyethylamino)-N-(3-(trifluoromethoxy)phenyl)acetamide) exhibit higher polarity, which may improve aqueous solubility but reduce membrane permeability .
Crystallographic and Conformational Differences
- N–H Bond Orientation : In 2-chloro-N-(3-methylphenyl)acetamide, the N–H bond adopts a syn conformation relative to the methyl group, whereas nitro substituents induce an anti conformation . The trifluoromethyl group in the target compound may similarly influence conformation, affecting intermolecular interactions like hydrogen bonding .
- Crystal Packing : Dichloroacetamides (e.g., 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide) form chains via N–H⋯O and C–H⋯O bonds . The bulkier trifluoromethyl group in the target compound could disrupt such packing, altering melting points or crystallinity.
Biological Activity
2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide is an organic compound notable for its unique chemical structure, which includes a trifluoromethyl group attached to a phenoxyethyl moiety. This compound has garnered interest in various fields, particularly in pharmaceuticals and agrochemicals, due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H12ClF3NO2
- CAS Number : 1258641-15-4
The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes and interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Key points include:
- Target Interaction : Similar compounds have been shown to interact with peripheral sensory trigeminal nerves, suggesting a potential role in pain modulation.
- Biochemical Pathways : The compound may act as an antagonist to the calcitonin gene-related peptide (CGRP) receptors, which are involved in pain signaling pathways.
- Neurotransmitter Modulation : It may influence neurotransmitter production, contributing to its pharmacological effects.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that it exhibits bactericidal activity against various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus .
- Anticancer Potential : The compound is being investigated for its anticancer properties, with some derivatives showing significant cytotoxic effects against cancer cell lines .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on CGRP Antagonism :
- Researchers found that compounds structurally similar to this acetamide can effectively block CGRP receptors, potentially alleviating migraine symptoms.
- Antimicrobial Activity Assessment :
- Cytotoxicity Evaluation :
Comparative Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
